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molecular formula C12H12FN3O3 B8631711 2-amino-N-(2,6-dioxo-piperidin-3-yl)-4-fluorobenzamide

2-amino-N-(2,6-dioxo-piperidin-3-yl)-4-fluorobenzamide

Cat. No. B8631711
M. Wt: 265.24 g/mol
InChI Key: QGBGFVMYXXLPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492395B2

Procedure details

A mixture of 2-amino-4-fluorobenzoic acid (2.5 g, 16 mmol) and CDI (2.4 g, 15 mmol) in acetonitrile (30 mL) was stirred at room temperature for 1.5 hours. To the suspension, was added 3-amino-piperidine-2,6-dione hydrogen chloride (2.4 g, 15 mmol) and sodium hydrogen carbonate (1.6 g, 19 mmol), and the mixture was heated at 50° C. for 21 hours. The suspension was cooled to room temperature for 1 hour. The suspension was filtered and washed with acetonitrile (5 mL) and water (2×20 mL). The solid was stirred in methanol (15 mL) overnight. The suspension was filtered and washed with methanol (15 mL) to give 2-amino-N-(2,6-dioxo-piperidin-3-yl)-4-fluorobenzamide as an off-white solid (1.9 g, 45% yield): 1H NMR (DMSO-d6) δ 1.91-1.96 (m, 1H, CH—H), 2.04-2.18 (m, 1H, CHH), 2.50-2.56 (m, 1H, CHH), 2.73-2.85 (m, 1H, CHH), 4.67-4.76 (m, 1H, NCH), 6.35 (dt, J=2, 9 Hz, 1H, Ar), 6.48 (dd, J=2, 12 Hz, 1H, Ar), 6.76 (brs, 2H, NH), 7.58 (dd; J=7, 8 Hz, 1H, Ar), 8.50 (d, J=8 Hz, 1H, NH), 10.84 (s, 1H, NH); 13C NMR (DMSO-d6) δ 24.06, 30.91, 48.98, 101.30 (d, JC-F=23 Hz), 101.60 (d, JC-F=22 Hz), 110.60, 130.66 (d, JC-F=11 Hz), 152.16 (d, JC-F=12 Hz), 164.46 (d, JC-F=246 Hz), 167.80, 172.30, 172.94.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C1N=CN(C(N2C=NC=C2)=O)C=1.Cl.[NH2:25][CH:26]1[CH2:31][CH2:30][C:29](=[O:32])[NH:28][C:27]1=[O:33].C(=O)([O-])O.[Na+]>C(#N)C>[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH:25][CH:26]1[CH2:31][CH2:30][C:29](=[O:32])[NH:28][C:27]1=[O:33])=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.NC1C(NC(CC1)=O)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C. for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with acetonitrile (5 mL) and water (2×20 mL)
STIRRING
Type
STIRRING
Details
The solid was stirred in methanol (15 mL) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with methanol (15 mL)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C(=O)NC2C(NC(CC2)=O)=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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